Methyl-4-brom-3-propoxybenzoat

Übersicht

Beschreibung

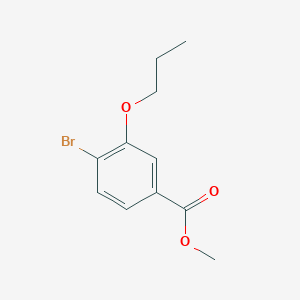

Benzoic acid, 4-bromo-3-propoxy-, methyl ester is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 4-bromo-3-propoxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-bromo-3-propoxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese photoaktiver Materialien

Die Verbindung wurde bei der Synthese photoaktiver Materialien aufgrund ihrer Fähigkeit zur Isomerisierung verwendet. Diese Materialien sind entscheidend für die Entwicklung lichtreaktiver intelligenter Materialien, die Anwendungen in fortschrittlichen Sensoren, Datenspeichern und molekularen Schaltern haben .

Kristallographie und Strukturanalyse

Methyl-4-brom-3-propoxybenzoat wurde in kristallographischen Studien charakterisiert, um seine strukturellen Eigenschaften zu verstehen. Das Vorhandensein eindeutiger Rotamere in der Gitterstruktur dieser Verbindung liefert Einblicke in die molekulare Konformation und Packung innerhalb von Kristallen .

Zwischenprodukt der organischen Synthese

Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Ihre reaktiven Stellen machen sie zu einem wertvollen Vorläufer für den Aufbau komplexer chemischer Strukturen, die in der pharmazeutischen und chemischen Forschung weiter verwendet werden können .

Photomechanische Studien

Forscher haben die Verwendung von this compound in photomechanischen Studien untersucht. Diese Studien konzentrieren sich auf die Umwandlung photochemischer Energie in mechanische Energie, was ein vielversprechender Bereich für die Entwicklung neuer Materialien ist, die mechanische Arbeit als Reaktion auf Licht verrichten können .

Photochromismusforschung

Die photochromen Eigenschaften der Verbindung sind für Anwendungen von Interesse, die reversible Änderungen der Farbe oder Transparenz bei Lichteinwirkung erfordern. Dies hat Auswirkungen auf die Herstellung intelligenter Fenster, Displays und Tinten .

Pharmazeutische Anwendungen

Während spezifische Anwendungen in der Pharmakologie für this compound in der verfügbaren Literatur nicht detailliert beschrieben werden, werden Verbindungen mit ähnlichen Strukturen häufig in der Arzneimittelentwicklung und -synthese verwendet. Sie können als Bausteine für pharmazeutisch wirksame Inhaltsstoffe dienen .

Materialwissenschaften

In der Materialwissenschaft können die Eigenschaften der Verbindung genutzt werden, um Beschichtungen und Filme mit spezifischen Eigenschaften wie UV-Schutz oder chemischer Beständigkeit zu schaffen. Seine Einarbeitung in Polymere kann die Gesamtfunktionalität des Materials verbessern .

Analytische Chemie

This compound kann als Standard- oder Referenzverbindung in analytischen Verfahren wie NMR, HPLC, LC-MS und UPLC verwendet werden. Dies hilft bei der Identifizierung und Quantifizierung von Substanzen in komplexen Mischungen .

Biologische Aktivität

Benzoic acid, 4-bromo-3-propoxy-, methyl ester (CAS No. 776314-91-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzoic acid, 4-bromo-3-propoxy-, methyl ester is . It features a bromine atom and a propoxy group attached to the benzene ring, which can influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific aspects of its biological activity.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. Studies have shown that 4-bromo-3-propoxy-, methyl ester demonstrates significant activity against a range of bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.

- The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

Anticancer Activity

Recent studies have explored the anticancer potential of benzoic acid derivatives. The methyl ester form has shown promise in inhibiting cancer cell proliferation:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3).

- Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation:

- Experimental Models : Carrageenan-induced paw edema in rats.

- Results : Significant reduction in edema was observed, suggesting a potential role in managing inflammatory conditions.

The biological activity of benzoic acid, 4-bromo-3-propoxy-, methyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Interactions with bacterial membranes lead to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can trigger apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzoic acid derivatives in various applications:

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates of MRSA.

- Results indicated a significant reduction in biofilm formation compared to control groups.

-

Anticancer Activity Assessment :

- Evaluation using MTT assays on MCF-7 cells revealed IC50 values indicating potent cytotoxicity.

- Flow cytometry analysis confirmed apoptosis induction.

-

Anti-inflammatory Research :

- A study assessing paw edema showed that treatment with the compound reduced inflammation by up to 50% compared to untreated controls.

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQHGGYXZJLPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.